molecular formula C27H27N3O2 B11433951 1-(2,5-dimethylphenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

1-(2,5-dimethylphenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B11433951
M. Wt: 425.5 g/mol
InChI Key: VNCZCJCLOVDFEB-UHFFFAOYSA-N
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Description

1-(2,5-dimethylphenyl)-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a complex organic compound with a unique structure that combines a pyrrolidinone ring, a benzodiazole moiety, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethylphenyl)-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: This step involves the cyclization of an appropriate amine with a carbonyl compound under acidic or basic conditions to form the pyrrolidinone ring.

    Introduction of the Benzodiazole Moiety: The benzodiazole ring can be introduced through a condensation reaction between an o-phenylenediamine derivative and a carboxylic acid or its derivative.

    Attachment of the Phenoxyethyl Group: This step involves the nucleophilic substitution of a halogenated phenoxyethyl compound with the benzodiazole moiety.

    Final Coupling: The final step involves coupling the 2,5-dimethylphenyl group with the previously formed intermediate under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethylphenyl)-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce or replace substituents on the aromatic rings or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated compounds, nucleophiles, electrophiles, and suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,5-dimethylphenyl)-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, materials science, and as a precursor for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylphenyl)-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
  • 1-(2,5-dimethylphenyl)-4-[1-(2-ethoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
  • 1-(2,5-dimethylphenyl)-4-[1-(2-chloroethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one

Uniqueness

1-(2,5-dimethylphenyl)-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C27H27N3O2

Molecular Weight

425.5 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C27H27N3O2/c1-19-12-13-20(2)25(16-19)30-18-21(17-26(30)31)27-28-23-10-6-7-11-24(23)29(27)14-15-32-22-8-4-3-5-9-22/h3-13,16,21H,14-15,17-18H2,1-2H3

InChI Key

VNCZCJCLOVDFEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5

Origin of Product

United States

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